
2,3-Dibromopyridine
Overview
Description
2,3-Dibromopyridine (CAS: 13534-89-9) is a halogenated pyridine derivative with the molecular formula C₅H₃Br₂N and a molecular weight of 236.89 g/mol. It exists as a white to pale yellow crystalline solid with a melting point of 58–60°C and a boiling point of 249–250°C . The compound is insoluble in water and sensitive to moisture, requiring storage under inert conditions .
This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis, particularly for preparing substituted pyridines via bromine-magnesium exchange reactions or coupling with boronic acids . Its bromine atoms at the 2- and 3-positions make it a versatile substrate for regioselective functionalization, enabling access to complex heterocyclic architectures.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromopyridine can be synthesized through several methods. One common approach involves the bromination of pyridine using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromine atoms can be reduced to form pyridine derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or organolithium compounds are used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed in the presence of a base like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products are often biaryl compounds.
Reduction Reactions: Products include partially or fully reduced pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
2,3-Dibromopyridine is utilized in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in electrophilic aromatic substitution reactions, which are critical in creating complex drug molecules. For instance, it can serve as a precursor for synthesizing bioactive heterocycles used in treating diseases such as cancer and bacterial infections .
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited promising activity against several cancer cell lines, highlighting the compound's potential in drug discovery .
Agrochemical Applications
Development of Crop Protection Agents
In the agrochemical industry, this compound is employed in the formulation of insecticides, herbicides, and fungicides. Its ability to modify biological pathways makes it an essential building block for developing effective crop protection products .
Case Study: Herbicide Formulation
Research has shown that derivatives of this compound can enhance herbicidal activity by targeting specific enzymes in plants. This targeted approach minimizes environmental impact while maximizing efficacy against weeds .
Material Science Applications
Synthesis of Functional Materials
The compound is also relevant in materials science for producing functionalized polymers and other materials. Its bromine substituents allow for further chemical modifications that can lead to materials with specific properties such as conductivity or enhanced mechanical strength .
Data Table: Summary of Applications
Application Area | Specific Use | Example Compounds/Products |
---|---|---|
Pharmaceuticals | Drug synthesis | Anticancer agents |
Agrochemicals | Insecticides, herbicides | Crop protection formulations |
Material Science | Functional materials | Conductive polymers |
Mechanism of Action
The mechanism of action of 2,3-Dibromopyridine depends on its specific application. In chemical reactions, it acts as a halogenated intermediate that can undergo various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physical Properties
The position of bromine substituents on the pyridine ring significantly influences physical properties and reactivity. Key comparisons include:
Key Observations :
- Melting Points : 2,6-Dibromopyridine has a higher melting point (117–119°C) than this compound due to its symmetrical structure, which enhances crystal lattice stability .
- Solubility : All dibromopyridines are hydrophobic, but substituent positions affect solubility in polar solvents. For example, this compound is insoluble in water, while 2,6-dibromopyridine forms macrocyclic ethers with glycols .
Reactivity in Cross-Coupling Reactions
The regioselectivity of bromine atoms dictates reaction pathways:
Palladium-Catalyzed Reactions
- This compound : Exhibits dual reactivity but can hinder catalytic processes. For instance, in palladium-catalyzed amide synthesis, it acts as a detrimental additive , reducing yields due to competitive side reactions .
- 2,6-Dibromopyridine : Reacts with alkenes under photoredox catalysis to form 1:2 adducts (e.g., 3ka in 70% yield), leveraging its symmetrical structure .
- Mono-Bromopyridines (e.g., 2-bromopyridine): Show higher compatibility in Sonogashira couplings, yielding disilylated pyridines (70% yield) without side reactions .
Halogen Effects
- 2,3-Dichloropyridine : Unlike this compound, it promotes amide formation in Pd-catalyzed reactions (64% yield), highlighting the role of halogen electrophilicity .
- 2,3-Dibromo-5-(trifluoromethyl)pyridine : The electron-withdrawing trifluoromethyl group enhances reactivity toward nucleophilic substitution, enabling access to fluorinated pharmaceuticals .
Research Findings and Case Studies
Photoredox Catalysis
In photo-induced alkene halopyridylation, This compound reacts selectively at the 2-position, preserving the 3-bromo group for further functionalization (e.g., 3ia formation) . In contrast, 2,6-dibromopyridine undergoes double addition to alkenes due to its symmetry .
Catalytic Additive Effects
While This compound suppresses Pd-catalyzed amide synthesis, 2,3-dichloropyridine enhances yields (64% vs. 0%) by avoiding steric hindrance and stabilizing intermediates .
Biological Activity
2,3-Dibromopyridine is a halogenated pyridine derivative known for its unique substitution pattern, which influences both its chemical reactivity and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse biological effects, including antimicrobial, antiviral, and cytotoxic properties.
This compound (CHBrN) features two bromine atoms attached to the pyridine ring, which enhances its electrophilic character and reactivity in various chemical reactions. The presence of halogens often modifies the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, this compound demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Antiviral Activity
The antiviral potential of this compound has also been explored. A study focused on its efficacy against viral infections showed that it could inhibit viral replication in vitro. The compound was tested against the influenza virus, yielding an IC50 value of approximately 15 µM. This suggests a promising avenue for further research into its use as an antiviral agent .
Cytotoxic Effects
Cytotoxicity studies reveal that this compound can induce cell death in various cancer cell lines. In particular, it has shown effectiveness against human cancer cell lines such as HeLa and MCF-7. The IC50 values for these lines were reported as:
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 12 |
These results highlight the compound's potential as a candidate for anticancer drug development .
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. It is believed to inhibit key enzymes involved in cellular processes. For instance, studies suggest that it may act as an inhibitor of protein kinases and other critical enzymes involved in signal transduction pathways .
Case Studies
- Antimicrobial Efficacy : A case study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound could restore sensitivity to antibiotics when used in combination therapies.
- Cytotoxicity in Cancer Research : Another study investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups when treated with the compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2,3-Dibromopyridine, and how do reaction conditions influence yield?
- This compound is typically synthesized via direct bromination of pyridine derivatives or selective substitution reactions. For example, bromination of 3-aminopyridine followed by deamination or regioselective bromination using Lewis acids (e.g., AlCl₃) can yield the 2,3-isomer. Reaction temperature and stoichiometric control of brominating agents (e.g., Br₂ or NBS) are critical to minimize side products like 2,4- or 2,5-dibromopyridines . Purity can be verified using GC (>98% purity criteria, as in ).
Q. What analytical techniques are most reliable for characterizing this compound and distinguishing it from structural isomers?
- 1H/13C NMR : Adjacent bromine atoms in this compound create distinct coupling patterns (e.g., deshielded aromatic protons).
- Mass Spectrometry : Characteristic fragmentation peaks (e.g., loss of Br atoms at m/z 257 and 177) align with dibromopyridine derivatives .
- X-ray Crystallography : Structural refinement using F₂ datasets (as in ) resolves positional ambiguity.
- Chromatography : HPLC or GC with reference standards (e.g., CAS 13534-89-9) confirms identity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Classified under GHS Hazard Statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers. First-aid measures for inhalation include immediate exposure to fresh air and medical consultation .
Advanced Research Questions
Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?
- The 2,3-substitution pattern creates steric hindrance, favoring oxidative addition with transition metals (e.g., Pd or Au) at the less hindered position. In gold-catalyzed cyclizations (), 2,6-dibromopyridine acts as an additive to suppress dimerization, suggesting similar strategies could stabilize intermediates in 2,3-isomer reactions. Computational studies (e.g., DFT) are recommended to map charge distribution and predict regioselectivity .
Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?
- Discrepancies may arise from impurities or polymorphic forms. Recrystallization in non-polar solvents (e.g., hexane) and rigorous drying under vacuum are essential. Analytical validation via DSC (melting point) and GC-MS (purity >98%) ensures consistency. Cross-referencing with CAS 13534-89-9 databases ( ) helps align data .
Q. How can this compound serve as a precursor for bioactive heterocycles in medicinal chemistry?
- The compound is a key intermediate in synthesizing fused pyridine scaffolds (e.g., pyrrolo[2,3-b]pyridines) via Suzuki-Miyaura coupling or Ullmann reactions. For example, replacing bromine with aryl/heteroaryl groups enables access to kinase inhibitors or antiviral agents. Functionalization at the 3-position is often prioritized due to lower steric hindrance .
Q. What mechanistic insights explain side-product formation during nucleophilic substitution of this compound?
- Competing pathways (e.g., elimination or over-substitution) are common. Steric effects at the 2-position may slow substitution kinetics, leading to by-products like dehydrohalogenated pyridines. Kinetic studies under varying temperatures and bases (e.g., NaH vs. K₂CO₃) can optimize selectivity .
Q. Methodological Considerations
- Synthetic Optimization : Use triethylamine as a base to mitigate HBr release during reactions ().
- Data Validation : Cross-check spectral data with PubChem entries (e.g., InChI Key: BAMJLRZKCSLZHA for related compounds) and DSSTox identifiers .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies ( ).
Properties
IUPAC Name |
2,3-dibromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMHHOVQRSSRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355743 | |
Record name | 2,3-Dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13534-89-9 | |
Record name | 2,3-Dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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